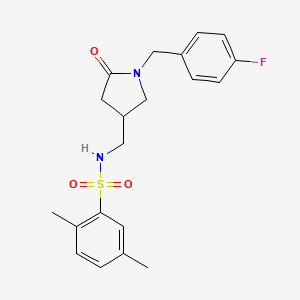

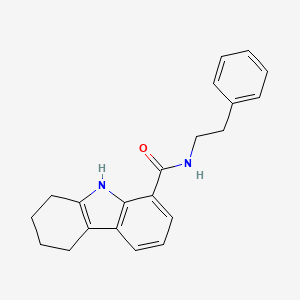

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

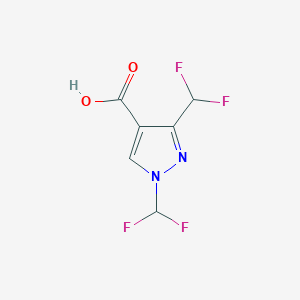

The compound N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. They have been extensively studied for their potential therapeutic applications, including anti-HIV, antifungal, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or their derivatives. For example, in one study, the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyphenethylamine in an aqueous sodium carbonate solution was used to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions that contribute to the stability of the molecular structure . The presence of substituents, such as fluorine atoms, can significantly affect the binding potency of these molecules to target enzymes, as seen in the case of tetrafluorobenzenesulfonamides .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, N-fluorobenzenesulfonimide (NFSI) has been used as an effective Ag(i)-catalyst attenuator in cycloisomerization reactions and as an oxidant in reactions with C60 . These reactions highlight the versatility of sulfonamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating substituents can alter properties such as solubility, acidity, and reactivity. For instance, the introduction of a fluorine atom in benzenesulfonamide derivatives has been shown to enhance COX-2 selectivity in COX inhibitors . Similarly, the presence of a fluorine atom in tetrafluorobenzenesulfonamides increases their binding potency compared to non-fluorinated compounds .

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamics Simulation Studies

One study delves into the adsorption and corrosion inhibition properties of piperidine derivatives, including their interaction with iron surfaces. This research provides insights into the molecular dynamics and quantum chemical parameters influencing these interactions, highlighting the potential of such compounds in corrosion prevention technologies (Kaya et al., 2016).

Cyclooxygenase-2 Inhibitors

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine atoms, has identified potent COX-2 inhibitors. These compounds demonstrate selectivity and potency in inhibiting COX-2 over COX-1, with potential applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Computational Study of Newly Synthesized Sulfonamide Molecules

Another study focuses on the synthesis, characterization, and computational analysis of a new sulfonamide molecule, showcasing its structural features and interactions with proteins. This research underscores the potential of such compounds in drug development and protein interaction studies (Murthy et al., 2018).

Radical N-Demethylation of Amides

A novel method for the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant is highlighted in research, opening new avenues in organic synthesis and potentially impacting pharmaceutical synthesis by offering a pathway to N-demethylated products (Yi et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of the compound N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Propriétés

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-14-3-4-15(2)19(9-14)27(25,26)22-11-17-10-20(24)23(13-17)12-16-5-7-18(21)8-6-16/h3-9,17,22H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXQADLPOQRDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)

![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2546398.png)

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)